5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo[2,3-c]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step synthetic routes. One common method includes the condensation of 2,3-ene-1,5-diones with ammonia, followed by cyclization and functional group modifications . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions or photoredox coupling reactions under specific conditions .
Chemical Reactions Analysis
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Complex Formation: It forms complexes with metals such as zinc, which can be used in catalytic applications.
Scientific Research Applications
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit microtubule polymerization by binding to specific sites, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can act as a catalyst in various chemical reactions by forming complexes with metal ions .
Comparison with Similar Compounds
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine can be compared with other heterocyclic compounds such as:
Pyrazolo[1,5-a]pyridine: Another fused heterocycle with different biological activities.
Thiazolo[5,4-b]pyridine: Known for its potent inhibitory activity in various biological assays.
These comparisons highlight the unique structural features and diverse applications of this compound in scientific research and industry.
Properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)8-15-11/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTACYOGMAXWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C3C(=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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